8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one
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Overview
Description
8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of azepane, benzothiazole, and chromenone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the benzothiazole ring through a cyclization reaction involving a substituted aniline and a thioamide. The chromenone moiety can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The final step involves the coupling of the azepane moiety to the chromenone-benzothiazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Pechmann condensation and the use of microwave-assisted synthesis for the cyclization step to form the benzothiazole ring. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the chromenone moiety can be oxidized to form a ketone.
Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.
Substitution: The azepane moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a chromenone ketone derivative.
Reduction: Formation of a dihydrobenzothiazole derivative.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: A methoxy-substituted derivative with similar photophysical properties.
2-aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds.
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: An isoxazole derivative with anti-cancer activity.
Uniqueness
8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one is unique due to its combination of azepane, benzothiazole, and chromenone moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-19-10-9-15-13-16(22-24-18-7-3-4-8-20(18)29-22)23(27)28-21(15)17(19)14-25-11-5-1-2-6-12-25/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKWANOGEXWNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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